molecular formula C14H11NO4 B5644074 3-{[3-(2-furyl)acryloyl]amino}benzoic acid

3-{[3-(2-furyl)acryloyl]amino}benzoic acid

Cat. No. B5644074
M. Wt: 257.24 g/mol
InChI Key: MSWYLYARVWREFY-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-{[3-(2-furyl)acryloyl]amino}benzoic acid often involves complex reactions. For example, the synthesis of similar compounds involves the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane (Pevzner, 2016) and the cyclisation of methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid (Abdel‐Wahhab & El-Assal, 1968). These processes highlight the complexity and specificity required in synthesizing furan-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds in the furan family, including 3-{[3-(2-furyl)acryloyl]amino}benzoic acid, is often elucidated using spectroscopic methods. For instance, 4-((furan-2-ylmethyl)amino)benzoic acid was studied using FTIR, 1H and 13C NMR spectroscopy, and X-ray diffraction (Gong et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving furan compounds can be quite varied. For example, the reaction of 2- and 3-furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane produces 3-(furyl)-3-(diethoxyphosphoryl)acrylates (Pevzner, 2016). Such reactions demonstrate the reactivity of the furan ring and its derivatives.

Physical Properties Analysis

The physical properties of furan derivatives can be investigated using various analytical techniques. For instance, the study of glass fiber reinforced composites from 2,3-epoxypropyl 3-(2-furyl)acrylate and acrylonitrile involved characterization techniques like differential scanning calorimetry and thermogravimetry (Raval, Patel, & Vyas, 2002).

Chemical Properties Analysis

Chemical properties of furan derivatives are central to their utility in various applications. For example, studies on the synthesis of furan compounds like 3-(5-Nitro-2-furyl) acrylamides reveal their potential antibacterial activity (Saikachi & Suzuki, 1958). These properties are crucial in understanding the compound's interactions and potential applications.

properties

IUPAC Name

3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(7-6-12-5-2-8-19-12)15-11-4-1-3-10(9-11)14(17)18/h1-9H,(H,15,16)(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWYLYARVWREFY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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